molecular formula C7H10ClN3O2S B13982896 Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate

Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate

Cat. No.: B13982896
M. Wt: 235.69 g/mol
InChI Key: KADSYZYUKIHVAP-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole-3-carboxylic acid with tert-butyl isocyanate in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, thiadiazole derivatives are known to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting their antimicrobial or anticancer effects .

Comparison with Similar Compounds

Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can be compared with other similar compounds, such as:

These comparisons highlight the structural diversity and potential for functional modifications within the class of thiadiazole derivatives, making them versatile compounds for various applications.

Properties

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

IUPAC Name

tert-butyl N-(5-chloro-1,2,4-thiadiazol-3-yl)carbamate

InChI

InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)14-11-5/h1-3H3,(H,10,11,12)

InChI Key

KADSYZYUKIHVAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NSC(=N1)Cl

Origin of Product

United States

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